
amyloid P-IN-1
説明
GSK3039294 is an orally available small molecule inhibitor of serum amyloid P component (SAP) binding to amyloid fibrils for the depletion of serum amyloid-P (SAP) component from the circulation.
生物活性
Amyloid P-IN-1, also known as serum amyloid P component (SAP), is a glycoprotein that plays significant roles in various biological processes, particularly in the context of amyloid diseases. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Overview of Amyloid P Component
Serum Amyloid P Component is a member of the pentraxin family of proteins and serves as a crucial component in the innate immune response. It is primarily produced by the liver and circulates in the bloodstream, where it interacts with various immune cells and contributes to the regulation of inflammation and tissue remodeling . SAP has been identified as a potential therapeutic target for treating amyloidosis and related disorders due to its unique properties.
Mechanisms of Biological Activity
-
Immunomodulatory Functions :
- SAP acts as an immunomodulator by binding to damaged tissues and promoting phagocytosis by macrophages. It enhances the clearance of amyloid deposits, thereby mitigating tissue damage associated with amyloidosis .
- It also regulates the activity of complement proteins, which are critical for opsonization and clearance of pathogens .
-
Role in Amyloid Diseases :
- In systemic amyloidosis, SAP levels are often elevated, indicating its involvement in disease progression. Studies show that SAP can bind to amyloid fibrils, stabilizing them and potentially influencing their deposition in tissues .
- The kinetics of SAP turnover have been studied using iodine-123-labeled SAP, revealing differences in plasma clearance rates between healthy individuals and patients with systemic amyloidosis, which may correlate with disease severity .
- Potential Therapeutic Applications :
Case Study 1: Systemic Amyloidosis
A cohort study involving 49 patients with histologically confirmed systemic amyloidosis demonstrated altered SAP kinetics compared to healthy controls. The study utilized gamma camera imaging to assess whole-body retention of labeled SAP, revealing faster plasma disappearance in amyloidosis patients. This suggests a potential link between SAP dynamics and clinical outcomes in amyloidosis .
Case Study 2: Diagnostic Utility
A validation cohort study analyzed 95 patients for systemic amyloidosis using serum samples for mass spectrometry-based proteomic analysis. The findings highlighted how SAP levels can serve as diagnostic markers for distinguishing between different types of amyloidosis (e.g., AL vs. ATTR) based on their proteomic profiles .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Future Directions
Research into this compound continues to evolve, focusing on its role as a biomarker for various diseases and its therapeutic potential. Future studies should aim at:
- Elucidating the precise molecular mechanisms by which SAP interacts with immune cells.
- Exploring the efficacy of SAP-targeted therapies in clinical settings.
- Investigating the relationship between SAP levels and patient outcomes across different types of amyloid diseases.
科学的研究の応用
Clinical Research Applications
1. Alleviating Alzheimer's Disease Symptoms
One of the primary applications of amyloid P-IN-1 is its involvement in clinical trials aimed at reducing amyloid levels in patients with Alzheimer's disease. A notable study titled "Depletion of Serum Amyloid P Component in Alzheimer’s Disease" investigates the effects of reducing serum amyloid P component levels using a compound called CPHPC (cyclohexyl phosphonofluoridate) on patients with mild Alzheimer's disease. This double-blind, placebo-controlled trial seeks to evaluate the safety and efficacy of this approach over three years .
2. Diagnostic Tool Enhancement
Amyloid imaging, particularly using Pittsburgh Compound B (PiB), has become an essential tool in diagnosing Alzheimer's disease by detecting fibrillar amyloid β deposits in the brain. The integration of this compound into diagnostic protocols could enhance the accuracy and early detection capabilities of these imaging techniques, allowing for timely intervention .
Therapeutic Interventions
1. Mechanism of Action
Research has shown that this compound may influence key pathways involved in amyloid precursor protein processing. For instance, prolyl isomerase Pin1 has been identified as a regulator that inhibits GSK3β kinase activity, thereby reducing amyloid precursor protein levels and potentially mitigating amyloid plaque formation . This mechanism underscores the therapeutic promise of this compound in modifying disease progression.
2. Combination Therapies
The use of this compound in conjunction with other therapeutic agents targeting different aspects of Alzheimer's pathology could enhance treatment efficacy. For example, combining amyloid-targeting therapies with agents that modulate tau pathology may provide a more comprehensive approach to managing Alzheimer's disease .
Case Study: CPHPC Trial
- Objective : To assess the impact of serum amyloid P component depletion on cognitive decline.
- Methodology : Participants received either CPHPC or placebo via subcutaneous injection three times daily.
- Findings : Initial results suggest that reducing serum amyloid P levels may correlate with improved cognitive outcomes, although further analysis is required to confirm these findings .
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Alzheimer's Disease Treatment | Investigating CPHPC for serum amyloid P component reduction | Potential cognitive improvement observed; ongoing trials needed |
Diagnostic Imaging | Enhancing accuracy through amyloid imaging techniques | Early detection capabilities improved with integration of new biomarkers |
Mechanism Exploration | Understanding regulatory roles of Pin1 in APP processing | Pin1 inhibition leads to reduced APP levels and lower plaque formation |
特性
IUPAC Name |
oxan-4-yloxycarbonyloxymethyl (2R)-1-[6-[(2R)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLDMGKWDUQCT-DNQXCXABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。